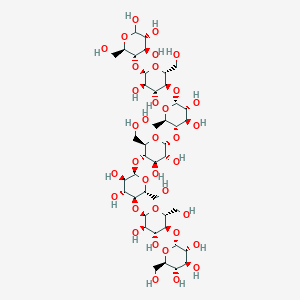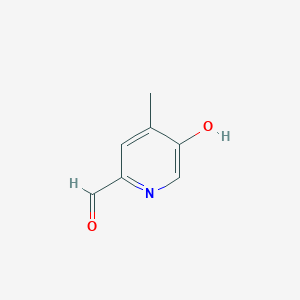
Maltoheptaosa
Descripción general
Descripción
Maltoheptaose is a maltooligosaccharide composed of seven glucose units linked by α-1,4 glycosidic bonds. It is a linear oligosaccharide and is part of the broader class of maltooligosaccharides, which range from two to ten glucose units. Maltoheptaose is known for its lower osmotic pressure, higher viscosity, better moisturizing effect, and robust film-forming properties. These characteristics make it valuable in various industries, including food, medicine, and cosmetics .
Aplicaciones Científicas De Investigación
Maltoheptaose has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex carbohydrates and glycoconjugates.
Biology: Serves as a substrate for studying enzyme activities, particularly those involved in carbohydrate metabolism.
Medicine: Investigated for its potential as a prebiotic, promoting the growth of beneficial gut bacteria. It is also used in drug delivery systems due to its biocompatibility and film-forming properties.
Industry: Employed in the food industry as a thickening agent and stabilizer.
Mecanismo De Acción
Target of Action
Maltoheptaose, a maltooligosaccharide consisting of seven glucose units , primarily targets enzymes such as α-amylase , β-amylase , and amyloglucosidase . These enzymes play a crucial role in the breakdown of starch into smaller oligosaccharides and disaccharides . Maltoheptaose is also an activator of phosphorylase B , which is involved in the preparation of heptulose-2-phosphate .
Mode of Action
Maltoheptaose interacts with its target enzymes through a process known as transglycosylation . In this process, the malto-oligosaccharide forming amylase (EC 3.2.1.133) catalyzes the glycosidic bond for its transglycosylation to its inheritance hydrolysis . This dual catalytic function allows the enzyme to produce oligosaccharides .
Biochemical Pathways
The biochemical pathway involving maltoheptaose is primarily related to starch metabolism. The malto-oligosaccharide forming amylase (EC 3.2.1.133) is one of the key enzymes used to produce oligosaccharides . This enzyme catalyzes the glycosidic bond for its transglycosylation to its inheritance hydrolysis . The resulting oligosaccharides then feed into the glycolytic pathway of the organism .
Pharmacokinetics
These systems are known to improve pharmacokinetics and reduce drug toxicity .
Result of Action
The result of maltoheptaose’s action is the production of oligosaccharides, which have a wide range of health benefits due to their excellent bio-preservative and prebiotic properties . They enhance the taste and texture of various food items and are beneficial for digestion and absorption in humans .
Action Environment
The action of maltoheptaose is influenced by environmental factors such as pH and temperature . For instance, the cyclodextrin glucotransferase (GaCGT) from Gracilibacillus alcaliphilus and cyclomaltodextrinase (BsCD) from Bacillus sphaericus catalyzed the one-pot cascade reaction to produce maltoheptaose optimally at pH 7.0 and temperature 30°C, in the presence of Ca2+ .
Análisis Bioquímico
Biochemical Properties
Maltoheptaose plays a significant role in biochemical reactions. It interacts with enzymes such as amyloglucosidase, α-amylase, and β-Amylase . These interactions involve the degradation of maltoheptaose into smaller units, which can then be utilized in various biochemical processes .
Cellular Effects
The effects of Maltoheptaose on cells and cellular processes are complex and multifaceted. It influences cell function by providing a source of energy once it is broken down into simpler sugars. This can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, Maltoheptaose exerts its effects through binding interactions with biomolecules and enzymes. It can act as a substrate for enzymes like amyloglucosidase, leading to its breakdown into glucose units . This process can influence gene expression and metabolic pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Maltoheptaose can change over time. It has a stability of over 2 years under recommended storage conditions .
Metabolic Pathways
Maltoheptaose is involved in several metabolic pathways. It interacts with enzymes such as amyloglucosidase, α-amylase, and β-Amylase . These enzymes break down Maltoheptaose into glucose units, which can then be used in various metabolic processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Maltoheptaose can be synthesized through enzymatic processes. One common method involves the use of cyclodextrin glucotransferase and cyclomaltodextrinase in a one-pot cascade reaction. The optimal conditions for this reaction are a pH of 7.0 and a temperature of 30°C, with the presence of calcium ions. The sequential addition of these enzymes results in a higher conversion rate compared to simultaneous addition .
Another method involves the use of cyclodextrinase derived from Thermococcus species, expressed in Bacillus subtilis. This enzyme exhibits high substrate specificity for cyclodextrins and can achieve a high yield of maltoheptaose under optimal conditions of 90°C and pH 5.5 .
Industrial Production Methods: In industrial settings, maltoheptaose is typically produced from starch using enzymatic hydrolysis. The process involves the use of specific enzymes that break down starch into maltooligosaccharides, including maltoheptaose. The enzymes used in this process include cyclodextrin glucotransferase and cyclomaltodextrinase, which facilitate the conversion of starch into maltoheptaose .
Análisis De Reacciones Químicas
Types of Reactions: Maltoheptaose undergoes various chemical reactions, including hydrolysis, oxidation, and glycosylation.
Common Reagents and Conditions:
Hydrolysis: Enzymatic hydrolysis using amylases can break down maltoheptaose into smaller glucose units.
Oxidation: Oxidizing agents such as sodium periodate can oxidize the hydroxyl groups on the glucose units.
Glycosylation: Glycosylation reactions can be carried out using glycosyltransferases to attach additional sugar units to maltoheptaose.
Major Products:
Hydrolysis: Produces smaller glucose units such as maltose and glucose.
Oxidation: Produces oxidized derivatives of maltoheptaose with altered functional groups.
Glycosylation: Produces extended oligosaccharides with additional sugar units
Comparación Con Compuestos Similares
Maltohexaose: Composed of six glucose units, it shares similar properties with maltoheptaose but has a lower degree of polymerization.
Maltooctaose: Composed of eight glucose units, it has a higher degree of polymerization compared to maltoheptaose.
Maltodextrins: These are mixtures of maltooligosaccharides with varying degrees of polymerization, typically ranging from three to ten glucose units .
Uniqueness of Maltoheptaose: Maltoheptaose is unique due to its specific degree of polymerization, which provides it with distinct physicochemical properties such as higher viscosity and better film-forming capabilities. These properties make it particularly valuable in applications requiring specific functional characteristics, such as in the food and cosmetics industries .
Propiedades
IUPAC Name |
2-[6-[6-[6-[6-[4,5-dihydroxy-2-(hydroxymethyl)-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H72O36/c43-1-8-15(50)16(51)24(59)37(67-8)74-31-10(3-45)69-39(26(61)18(31)53)76-33-12(5-47)71-41(28(63)20(33)55)78-35-14(7-49)72-42(29(64)22(35)57)77-34-13(6-48)70-40(27(62)21(34)56)75-32-11(4-46)68-38(25(60)19(32)54)73-30-9(2-44)66-36(65)23(58)17(30)52/h8-65H,1-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNABBHGYYMZMOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)O)CO)CO)CO)CO)CO)CO)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H72O36 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80956117 | |
| Record name | Hexopyranosyl-(1->4)hexopyranosyl-(1->4)hexopyranosyl-(1->4)hexopyranosyl-(1->4)hexopyranosyl-(1->4)hexopyranosyl-(1->4)hexopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80956117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1153.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34620-78-5 | |
| Record name | Hexopyranosyl-(1->4)hexopyranosyl-(1->4)hexopyranosyl-(1->4)hexopyranosyl-(1->4)hexopyranosyl-(1->4)hexopyranosyl-(1->4)hexopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80956117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | D-Glucose, O-α-d-glucopyranosyl-(1→4)-O-α-d-glucopyranosyl-(1→4)-O-α-d-glucopyranosyl-(1→4)-O-α-d-glucopyranosyl-(1→4)-O-α-d-glucopyranosyl-(1→4)-O-α-d-glucopyranosyl-(1→4)- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.367 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1R,2R,4S,5R,8S,9R,12R,13R)-1,5,9-trimethyl-11,14,15-trioxatetracyclo[10.2.1.0?,??.0?,??]pentadecane-2,10-diol](/img/structure/B130971.png)
![(S)-N-[2-(5-Bromo-2,3-dihydro-6-hydroxy-1H-inden-1-YL)ethyl]propanamide](/img/structure/B130974.png)
![rac-N-[2-(2,3-Dihydro-6-methoxy-1H-inden-1-yl)ethyl]propanamide](/img/structure/B130979.png)


![(S)-N-[2-(2,3-Dihydro-6-methoxy-1H-inden-1-YL)ethyl]propanamide](/img/structure/B130984.png)

![[(3,4-Dichlorophenyl)sulfanyl-methylsulfanylmethylidene]cyanamide](/img/structure/B130993.png)





